Cas no 924857-48-7 (3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)

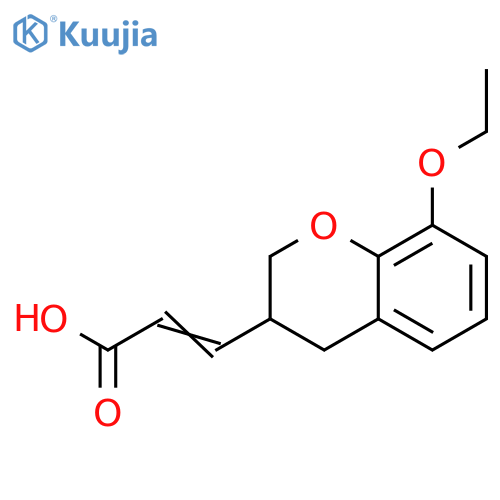

924857-48-7 structure

商品名:3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid

CAS番号:924857-48-7

MF:C14H16O4

メガワット:248.274444580078

MDL:MFCD08444870

CID:5228139

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)-

- 3-(8-Ethoxychroman-3-yl)acrylic acid

- 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid

-

- MDL: MFCD08444870

- インチ: 1S/C14H16O4/c1-2-17-12-5-3-4-11-8-10(6-7-13(15)16)9-18-14(11)12/h3-7,10H,2,8-9H2,1H3,(H,15,16)

- InChIKey: BJDYYBOLLJMITL-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C=CC1CC2=CC=CC(OCC)=C2OC1

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415779-25mg |

3-(8-Ethoxychroman-3-yl)acrylic acid |

924857-48-7 | 95% | 25mg |

¥38955.00 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01095498-1g |

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 95% | 1g |

¥15603.0 | 2024-04-17 | |

| Enamine | EN300-86755-0.5g |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 0.5g |

$3004.0 | 2023-09-02 | ||

| Enamine | EN300-86755-1g |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 1g |

$3129.0 | 2023-09-02 | ||

| Ambeed | A1137609-1g |

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 95% | 1g |

$2274.0 | 2024-04-16 | |

| Enamine | EN300-86755-0.25g |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 0.25g |

$2879.0 | 2023-09-02 | ||

| Enamine | EN300-86755-1.0g |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 1.0g |

$3129.0 | 2023-02-11 | ||

| Enamine | EN300-86755-0.05g |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 0.05g |

$2628.0 | 2023-09-02 | ||

| Enamine | EN300-86755-0.1g |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |

924857-48-7 | 0.1g |

$2753.0 | 2023-09-02 |

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

924857-48-7 (3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:924857-48-7)3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid

清らかである:99%

はかる:1g

価格 ($):2047.0